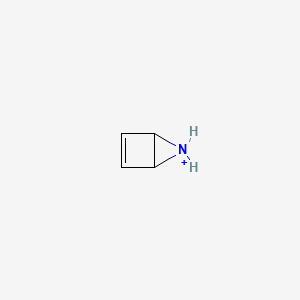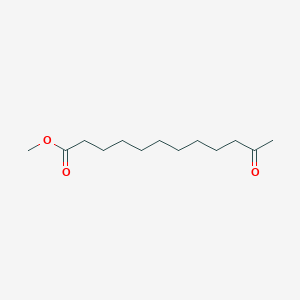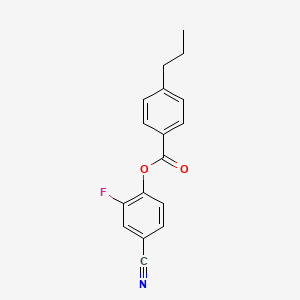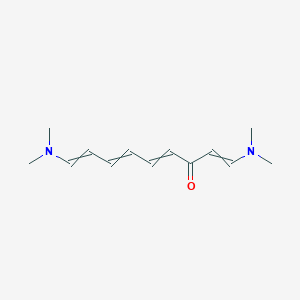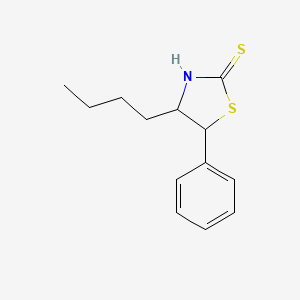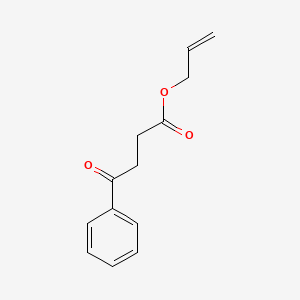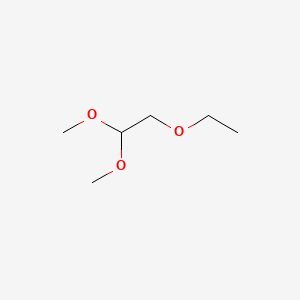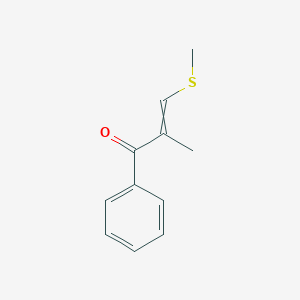![molecular formula C16H14HgO4 B14407811 Bis[4-(methoxycarbonyl)phenyl]mercury CAS No. 81248-46-6](/img/structure/B14407811.png)
Bis[4-(methoxycarbonyl)phenyl]mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(methoxycarbonyl)phenyl]mercury is an organomercury compound characterized by the presence of two 4-(methoxycarbonyl)phenyl groups bonded to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(methoxycarbonyl)phenyl]mercury typically involves the reaction of 4-(methoxycarbonyl)phenylboronic acid with a mercury(II) salt, such as mercury(II) chloride. The reaction is carried out under mild conditions, often in the presence of a palladium catalyst, which facilitates the coupling of the boronic acid with the mercury salt. The reaction can be represented as follows:
2C8H7BO4+HgCl2→(C8H7CO2)2Hg+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-(methoxycarbonyl)phenyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and 4-(methoxycarbonyl)benzoic acid.
Reduction: Reduction reactions can convert the compound back to its constituent phenyl groups and elemental mercury.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Mercury(II) oxide and 4-(methoxycarbonyl)benzoic acid.
Reduction: Elemental mercury and 4-(methoxycarbonyl)phenyl groups.
Substitution: Various substituted phenylmercury compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis[4-(methoxycarbonyl)phenyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bis[4-(methoxycarbonyl)phenyl]mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Bis[4-(carboxy)phenyl]mercury: Similar structure but with carboxy groups instead of methoxycarbonyl groups.
Bis[4-(hydroxy)phenyl]mercury: Contains hydroxy groups instead of methoxycarbonyl groups.
Bis[4-(methyl)phenyl]mercury: Contains methyl groups instead of methoxycarbonyl groups.
Uniqueness
Bis[4-(methoxycarbonyl)phenyl]mercury is unique due to the presence of methoxycarbonyl groups, which can influence its reactivity and interactions with other molecules. This compound’s specific functional groups make it suitable for particular applications in synthesis and research that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
81248-46-6 |
|---|---|
Fórmula molecular |
C16H14HgO4 |
Peso molecular |
470.87 g/mol |
Nombre IUPAC |
bis(4-methoxycarbonylphenyl)mercury |
InChI |
InChI=1S/2C8H7O2.Hg/c2*1-10-8(9)7-5-3-2-4-6-7;/h2*3-6H,1H3; |
Clave InChI |
JJVOWLGRLSDPGD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
